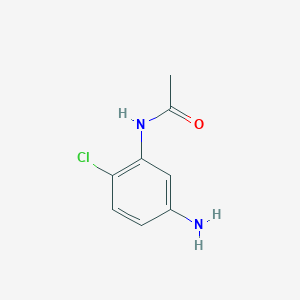

N-(5-amino-2-chlorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(5-amino-2-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5(12)11-8-4-6(10)2-3-7(8)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTQSFAUWXNUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Modification of the Phenyl Ring:

Substituents on the phenyl ring can significantly influence activity. The position and nature of these substituents are critical.

Amino Group Modification: The amino group at the 5-position can be acylated, alkylated, or incorporated into heterocyclic systems to explore new interactions.

Chloro Group Substitution: Replacing the chlorine atom with other halogens (F, Br, I) or with small alkyl or alkoxy groups can modulate the electronic and steric properties of the ring, potentially affecting binding affinity and selectivity. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity. nih.gov

Alterations to the Acetamide Linker:

The acetamide (B32628) group serves as a linker and can be modified to alter the molecule's flexibility, polarity, and hydrogen bonding capacity.

N-Acetamide Substitution: The acetyl group can be replaced with other acyl groups (e.g., propionyl, benzoyl) or with sulfonyl groups to probe the steric and electronic requirements of the binding pocket.

Methylene (B1212753) Bridge Modification: The methylene group of the acetamide can be substituted or replaced. For instance, the synthesis of N-(5-amino-2-chlorophenyl)-2-(morpholin-4-yl)acetamide introduces a morpholine (B109124) ring, significantly altering the compound's properties.

Bioisosteric Replacement:

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. This strategy can be used to improve potency, selectivity, or pharmacokinetic parameters. For example, the amide bond could be replaced with a reverse amide, an ester, or a stable sulfonamide linkage.

The following table summarizes potential modifications and their rationale for the lead optimization of N-(5-amino-2-chlorophenyl)acetamide.

| Modification Site | Potential Modification | Rationale |

| Phenyl Ring (5-position) | Acylation, Alkylation, Heterocycle formation | Explore new hydrogen bonding and hydrophobic interactions. |

| Phenyl Ring (2-position) | Substitution of Chlorine (e.g., F, Br, CH3, OCH3) | Modulate electronic and steric properties; explore halogen bonding. |

| Acetamide (B32628) (N-acetyl) | Replacement with other acyl or sulfonyl groups | Probe steric and electronic requirements of the binding pocket. |

| Acetamide (Methylene) | Substitution, incorporation of cyclic structures | Alter flexibility and introduce new interaction points. |

| Amide Linker | Bioisosteric replacement (e.g., ester, sulfonamide) | Improve metabolic stability and modify hydrogen bonding patterns. |

Research Findings from Related Structures

While specific and detailed research on the SAR of this compound is limited in publicly available literature, studies on analogous compounds provide valuable insights. For example, a series of phenoxy acetamide derivatives have been investigated for their analgesic and anti-inflammatory activities, with findings indicating that halogen-containing derivatives often show enhanced activity. nih.gov In another study, N-phenylacetamide sulphonamides demonstrated significant analgesic and anti-hypernociceptive effects. nih.gov Furthermore, the synthesis and evaluation of N-phenylacetamide-2-oxoindole benzensulfonamide conjugates have identified compounds with promising antiproliferative activity. medchemexpress.com

The table below presents data on the biological activities of various acetamide derivatives, illustrating the impact of structural modifications.

| Compound | Core Structure | Substitutions | Biological Activity | Reference |

| N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide | N-phenylacetamide | 4-sulfonylpiperazine | Good analgesic activity | nih.gov |

| N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide | N-phenylacetamide | Complex quinazoline-sulfonyl-morpholine | Remarkable anti-cancer activity | nih.gov |

| N-(4-bromophenyl)-2-chloroacetamide | N-phenyl-2-chloroacetamide | 4-Bromo | High lipophilicity, antimicrobial activity | nih.gov |

| VS25 | Phenylacetamide derivative | Undisclosed proprietary modifications | Potent antidepressant activity | nih.gov |

These findings from related acetamide-containing compounds underscore the potential for discovering novel and potent analogs of this compound through systematic SAR studies, guided by pharmacophore modeling and rational lead optimization strategies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT/TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for investigating the electronic properties and reactivity of molecules. While specific DFT studies on N-(5-amino-2-chlorophenyl)acetamide are not extensively available in the public domain, a wealth of research on analogous N-phenylacetamide derivatives provides a strong basis for predicting its behavior. researchgate.netxisdxjxsu.asianih.gov

Prediction of Molecular Electronic Structure and Properties

Quantum chemical calculations, particularly using DFT with functionals like B3LYP, are instrumental in elucidating the molecular geometry and electronic landscape of a molecule. For N-phenylacetamide derivatives, these calculations help in understanding the distribution of electron density, which is crucial for predicting reactivity. xisdxjxsu.asia

The electronic properties are primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.gov

In the case of this compound, the presence of an amino group (an electron-donating group) and a chloro group (an electron-withdrawing group) on the phenyl ring is expected to significantly influence the electronic distribution. The amino group would likely increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the chlorine atom would lower the energy of the LUMO, enhancing its electron-accepting character.

Table 1: Predicted Electronic Properties of N-phenylacetamide Derivatives (Illustrative Data based on related compounds)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| N-phenylacetamide | -6.5 | -0.8 | 5.7 |

| N-(4-hydroxyphenyl)acetamide | -6.1 | -0.7 | 5.4 |

| N-(4-methoxyphenyl)acetamide | -5.9 | -0.6 | 5.3 |

| N-(4-bromophenyl)acetamide | -6.6 | -1.0 | 5.6 |

This table presents illustrative data from studies on similar N-phenylacetamide derivatives to provide a comparative context for the potential electronic properties of this compound. Actual values for the target compound would require specific calculations.

Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra of molecules. scirp.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help identify the wavelengths at which a compound will absorb light, which is fundamental for understanding its photophysical properties. acs.orgnih.govresearchgate.net

Elucidation of Reaction Pathways and Transition State Analysis

DFT calculations are also pivotal in mapping out potential reaction pathways and identifying the transition states involved. This is particularly relevant for understanding the synthesis and potential metabolic transformations of this compound.

For instance, the N-acetylation of chloroanilines is a common reaction in organic synthesis. DFT studies on the chlorination of aniline (B41778) have shown that the reaction mechanism and the orientation of substitution are governed by the stability of the intermediate carbocation (Wheland intermediate). researchgate.nettsijournals.comresearchgate.net Similar principles would apply to the reactions of this compound, where the amino and chloro substituents would direct further electrophilic aromatic substitution reactions. The computational analysis of the transition states for such reactions can provide valuable information on the activation energies and reaction kinetics. mdpi.com

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov

Ligand-Protein Binding Affinity Predictions

Molecular docking simulations can estimate the binding affinity between a ligand and a protein, often expressed as a docking score or binding energy. While no specific docking studies on this compound are publicly documented, studies on structurally related N-phenylacetamide derivatives have demonstrated their potential to bind to various enzymes. nih.govnih.govnih.govtandfonline.comrsc.orgnih.gov

For example, N-phenylacetamide conjugates have been docked into the active site of fungal cytochrome P450 lanosterol (B1674476) 14α-demethylase, an important antifungal target. nih.gov These studies suggest that the acetamide (B32628) moiety can form crucial hydrogen bonds with amino acid residues in the active site, while the phenyl ring can engage in hydrophobic and π-π stacking interactions.

Identification of Putative Molecular Targets and Binding Site Interactions

By docking this compound against a panel of known protein structures, it is possible to identify putative molecular targets. The interactions observed in the docking poses, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the chlorine atom), can provide a detailed picture of the binding mode.

Table 2: Potential Binding Interactions of N-phenylacetamide Derivatives with a Hypothetical Enzyme Active Site (Illustrative)

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Acetamide N-H | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond | Acetamide C=O | Serine, Threonine, Tyrosine |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan |

| Halogen Bond | Chlorine Atom | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

This table illustrates the types of interactions that could be expected between this compound and a protein binding site, based on studies of similar molecules.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. fda.govfrontiersin.org By identifying the physicochemical properties (descriptors) that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of N-phenylacetamide derivatives, a QSAR study could be developed to correlate their structural features with a specific biological activity, such as enzyme inhibition. nih.govnih.govtandfonline.com The descriptors used in such a model could include electronic properties (like HOMO/LUMO energies and partial atomic charges), steric properties (like molecular volume and surface area), and hydrophobic properties (like the logarithm of the partition coefficient, logP).

A study on the metabolism of substituted anilines found that electronic descriptors, such as the partial atomic charge on the amine nitrogen, were crucial for predicting N-acetylation. nih.gov Similarly, a QSAR model for this compound and its analogs could reveal the key structural features that govern their potential biological effects.

Development of Predictive Models for Biological Efficacy

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design. The core principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure. researchgate.net By developing mathematical models that correlate structural features with activity, scientists can forecast the efficacy of novel, unsynthesized compounds. researchgate.net

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. researchgate.net These descriptors, which quantify various aspects of a molecule's physicochemical properties, are then used to build a regression model. For instance, a study on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors utilized linear and nonlinear QSAR methods to establish a correlation between the compounds' inhibitory actions and their molecular descriptors. idrblab.net Such models are validated statistically to ensure their predictive power. idrblab.net

For a class of compounds including this compound, a hypothetical QSAR model might be developed to predict activity against a specific biological target. The model's quality would be assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Table 1: Example of Parameters for a Hypothetical QSAR Model

| Parameter | Description | Typical Value |

| N | The number of compounds in the training set. | 20-100 |

| R² | The coefficient of determination, indicating how well the model fits the data. | > 0.6 |

| Q² (LOO) | The cross-validated R² from leave-one-out analysis, indicating predictive ability. | > 0.5 |

| Descriptors | The molecular properties used in the model (e.g., LogP, TPSA, molecular weight). | 3-7 |

These models highlight the quantitative relationship between a molecule's features and its biological function, enabling the in-silico design of more potent chemical entities. researchgate.net

Identification of Pharmacophore Features and Molecular Descriptors

Molecular Descriptors

A molecular descriptor is a numerical value that represents chemical information derived from a symbolic representation of a molecule. bigchem.eu These descriptors are crucial for QSAR and other modeling studies as they encode the structural and physicochemical properties of a compound. protoqsar.com They can be classified based on their dimensionality (1D, 2D, 3D) and the properties they represent, such as electronic, steric, or hydrophobic features. bigchem.eu Common software packages can calculate thousands of descriptors from a simple molecular structure representation. researchgate.netprotoqsar.com

For this compound, several key molecular descriptors can be calculated to characterize its properties.

Table 2: Calculated Molecular Properties and Descriptors for this compound

| Property/Descriptor | Value/Definition | Source |

| Molecular Formula | C₈H₉ClN₂O | uni.lu |

| Molecular Weight | 184.62 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Monoisotopic Mass | 184.04034 Da | uni.lu |

| XlogP (predicted) | 0.9 | uni.lu |

| Topological Polar Surface Area (TPSA) | A measure of the surface area of polar atoms. | idrblab.net |

| Hydrogen Bond Donor Count | The number of atoms capable of donating a hydrogen bond (e.g., -NH₂, -OH). | N/A |

| Hydrogen Bond Acceptor Count | The number of atoms capable of accepting a hydrogen bond (e.g., O, N). | N/A |

| Rotatable Bond Count | The number of bonds that allow free rotation, indicating molecular flexibility. | N/A |

| InChIKey | KVTQSFAUWXNUGN-UHFFFAOYSA-N | uni.lusigmaaldrich.comsigmaaldrich.com |

Pharmacophore Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the pharmacophore of a lead compound is a critical step in drug design. While a specific pharmacophore model for this compound is not defined in the literature, its key features can be inferred from its structure. These features likely include hydrogen bond donors and acceptors, and aromatic regions, which are common in drug-receptor interactions. For example, research on related anti-HIV-1 compounds has identified key pharmacophore elements in structures like N-(4-chlorophenyl)acetamide. researchgate.net

Table 3: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Donor | Amine (-NH₂) group, Amide (N-H) group | Interaction with electronegative atoms (O, N) in a receptor. |

| Hydrogen Bond Acceptor | Carbonyl oxygen (C=O), Amine nitrogen | Interaction with hydrogen bond donors in a receptor. |

| Aromatic Ring | Chlorinated benzene (B151609) ring | π-π stacking or hydrophobic interactions with receptor residues. |

| Halogen Atom (Chlorine) | Chloro-substituent | Can participate in halogen bonding or alter electronic properties. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By simulating the behavior of a compound in a biologically relevant environment, such as a water-filled box with a target protein, MD can provide detailed insights into conformational stability and binding interactions that are not apparent from static models. nih.govnih.gov

The simulation process tracks the trajectory of a ligand-receptor complex over a period ranging from nanoseconds to microseconds. genominfo.org Analysis of this trajectory can reveal crucial information about the stability of the complex, the flexibility of different parts of the molecule and protein, and the specific interactions (like hydrogen bonds and hydrophobic contacts) that maintain the binding. nih.gov For example, MD simulations have been used to understand the time-dependent stability and interactions of phenylacetamide derivatives with the MAO-A receptor. nih.gov Similarly, simulations have provided insights into the inhibitory mechanisms of amiloride (B1667095) analogs against viral proteins by showing how the ligands bind and alter the protein's native structure. genominfo.org

For this compound, an MD simulation could be used to:

Assess the stability of its binding pose within a target enzyme's active site.

Analyze its conformational flexibility upon binding.

Identify the key amino acid residues involved in the interaction.

Observe the role of water molecules in mediating the ligand-protein interaction. nih.gov

Table 4: Key Analyses Performed in a Typical MD Simulation Study

| Analysis Metric | Description | Purpose |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | To assess the overall stability and convergence of the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | To identify flexible or rigid regions within the protein and ligand. |

| Radius of Gyration (RoG) | Measures the compactness of the protein structure over time. | To detect conformational changes or unfolding events. |

| Interaction Analysis | Monitors the formation and breakage of hydrogen bonds, salt bridges, and hydrophobic contacts. | To understand the specific forces that stabilize the ligand-receptor complex. |

These computational approaches provide a dynamic and detailed picture of molecular behavior, offering a rational basis for the design and optimization of new chemical compounds.

Biological Activity and Pharmacological Research

Antimicrobial Research Endeavors

Comprehensive searches for research dedicated to the antimicrobial properties of N-(5-amino-2-chlorophenyl)acetamide have yielded no specific results. While the broader class of acetamides and chloroacetamides has been a subject of antimicrobial investigation, dedicated studies on this particular molecule are not present in the reviewed literature. nih.govjpionline.orgnih.govnih.gov

There are no available published studies or data detailing the assessment of this compound for antibacterial activity against either Gram-positive or Gram-negative bacterial strains. Research on structurally related compounds, such as 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives, has been conducted, but specific data for this compound is absent. irejournals.com

Similarly, a review of the scientific literature indicates a lack of studies on the antifungal efficacy of this compound. Research has been published on the antifungal properties of related molecules like 2-chloro-N-phenylacetamide and other imidazole (B134444) derivatives, but specific evaluations for this compound have not been reported. nih.govscielo.brscielo.brnih.gov

Anticancer and Cytotoxic Activity Studies

Investigations into the potential anticancer and cytotoxic properties of this compound have not been reported in the accessible scientific literature. The field contains extensive research on the cytotoxicity of various complex heterocyclic compounds that may incorporate an acetamide moiety, but specific data for the title compound is not available. nih.govijcce.ac.ir

There are no published in vitro studies profiling the cytotoxic effects of this compound against any human cancer cell lines. Consequently, no data, such as IC₅₀ values, are available to report.

No research has been published that investigates the ability of this compound to inhibit specific oncogenic molecular targets. Therefore, its mechanism of action in any cancer-related pathway remains unelucidated.

Anti-inflammatory Research

A thorough search of pharmacological and chemical databases reveals no studies specifically investigating the anti-inflammatory properties of this compound. While other acetamide derivatives have been explored for anti-inflammatory and analgesic potential, this specific compound has not been the subject of such research. nih.goviasp-pain.orgmdpi.comresearchgate.net

Enzyme Inhibition and Modulatory Research

The interaction of this compound with various enzymes has been a subject of investigation, revealing a range of inhibitory and modulatory activities.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition Studies

This compound has been identified as an effective inhibitor of the enzyme acetylcholinesterase. biosynth.com Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of this enzyme leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. nih.gov While the precise mechanism of inhibition by this compound is not fully elucidated, its structural characteristics are thought to play a key role. biosynth.com

Lipoxygenase Enzyme Inhibition

Research into the inhibitory effects of various chemical compounds on lipoxygenase (LOX) enzymes is an active area, as these enzymes are involved in inflammatory pathways through the production of leukotrienes. nih.govmdpi.com While a broad range of 5-lipoxygenase inhibitors have been studied, including those with different chemical scaffolds, specific data on the direct inhibition of lipoxygenase by this compound is not prominently featured in the available scientific literature. researchgate.netnih.govacs.org

Glutathione S-Transferase Omega 1 (GSTO1-1) Inhibition Mechanisms

Glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of a wide array of compounds. nih.gov Glutathione S-transferase omega 1 (GSTO1-1) is of particular interest in pharmacological research. nih.govnih.gov Studies have been conducted on α-chloroacetamide derivatives as a class of inhibitors for GSTO1-1. nih.gov These compounds can act as irreversible inhibitors by forming a covalent bond with the enzyme. nih.gov While this compound belongs to this chemical class, specific mechanistic studies detailing its interaction with GSTO1-1 are not extensively available. The research on related α-chloroacetamides, however, provides a potential framework for its mode of action. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibitory Activity

The enzyme HIV-1 reverse transcriptase (RT) is a key target for antiretroviral drugs. nih.gov Research has identified various non-nucleoside inhibitors that can effectively block the activity of this enzyme. nih.govnih.gov Studies on acetamide derivatives have shown potential for HIV-1 RT inhibition. For example, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) has been shown to inhibit the DNA polymerase activity of HIV-1 RT in a noncompetitive manner. nih.gov This inhibition is achieved by interfering with the formation of the RT-DNA complex. nih.gov While these findings are for a structurally different acetamide, they highlight the potential of this chemical class to interact with HIV-1 RT. Direct studies on this compound's inhibitory activity against this enzyme are not widely reported.

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are important targets for anticonvulsant drugs. nih.govnih.gov Molecular docking studies on related compounds, such as N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives, have explored their potential binding affinity with the GABA receptor. scispace.com These computational analyses help in understanding the potential interactions that can lead to anticonvulsant effects. scispace.com However, specific experimental data on the direct interaction of this compound with GABA receptors is not detailed in the currently available research.

Anthelmintic Activity Evaluation

The investigation into the anthelmintic potential of this compound and its related derivatives is an emerging area of parasitological research. While direct studies on this compound are not extensively documented in publicly available literature, research on structurally similar compounds, such as N-phenylacetamide derivatives and other chloro-substituted aromatic amides, provides valuable insights into the potential efficacy of this chemical class against helminth parasites. These studies often involve in vitro screening against various worm species to determine key parameters like the time taken for paralysis and death of the worms.

Detailed Research Findings

Research into related acetamide derivatives has shown a range of anthelmintic activities, which appear to be influenced by the nature and position of substituents on the phenyl ring. For instance, studies on various synthetic acetamide and benzimidazole (B57391) derivatives have highlighted the importance of the chloro- and amino-phenyl moieties in conferring anthelmintic properties.

One study on a series of new N-phenylacetamide derivatives incorporating a thiazole (B1198619) moiety demonstrated significant nematicidal activity against Meloidogyne incognita. nih.gov Compound A₂₃ from this series was particularly effective, showing 100% mortality at a concentration of 500 µg/mL and 53.2% mortality at 100 µg/mL after 24 hours of exposure. nih.gov This suggests that the N-phenylacetamide scaffold can be a promising starting point for the development of new anthelmintic agents.

In a different study, a series of 1,4-disubstituted piperazine (B1678402) derivatives were synthesized and evaluated for their anthelmintic activity against Eisenia fetida. All the synthesized compounds exhibited promising activity at a concentration of 5mg/ml when compared to the reference drug Piperazine citrate. ijprs.com

Furthermore, research on 1,2,4-triazole (B32235) derivatives has indicated that the presence of a chlorophenyl group can enhance anthelmintic efficacy. Specifically, derivatives with 2,4-dichlorophenyl or 4-chlorophenyl moieties showed strong activity against Pheretima posthuma. nih.gov For example, compound 12 in a study on 1,2,4-triazole derivatives demonstrated nematicidal activity approximately eight times greater than the standard drug albendazole, while compound 14 was about three times more active. nih.gov

The general approach for in vitro anthelmintic evaluation often involves exposing adult earthworms, such as Pheretima posthuma or Perionyx excavatus, to solutions of the test compounds at various concentrations. The time until paralysis (indicated by the cessation of movement) and the time until death (confirmed by lack of response to external stimuli) are recorded. These earthworm models are frequently used for preliminary screening due to their anatomical and physiological similarities to intestinal roundworms.

While the direct anthelmintic profile of this compound remains to be specifically elucidated, the activity of these related compounds underscores the potential of this chemical scaffold. The presence of both a chloro and an amino group on the phenyl ring of this compound suggests that it could interact with biological targets in helminths, but dedicated studies are required to confirm this hypothesis and to determine its spectrum of activity and potency.

**Table 1: Anthelmintic Activity of Selected N-Phenylacetamide Derivatives against *Meloidogyne incognita***

| Compound | Concentration (µg/mL) | Mortality (%) after 24h |

|---|---|---|

| A₂₃ | 500 | 100 |

| A₂₃ | 100 | 53.2 |

Data from a study on N-phenylacetamide derivatives containing 4-arylthiazole moieties. nih.gov

Table 2: Anthelmintic Activity of Selected 1,2,4-Triazole Derivatives

| Compound | Relative Nematicidal Activity (Compared to Albendazole) |

|---|---|

| 12 | ~8 times greater |

| 14 | ~3 times greater |

Data from a study on the evaluation of anthelmintic and anti-inflammatory activity of 1,2,4-triazole derivatives. nih.gov

Structure Activity Relationship Sar and Rational Design Principles

Influence of Substituent Effects on Biological Response

The nature and position of substituents on the N-(5-amino-2-chlorophenyl)acetamide scaffold play a pivotal role in modulating its interaction with biological targets. Understanding these effects is fundamental to the rational design of more effective derivatives.

Role of Electron-Withdrawing and Electron-Donating Groups in Activity Modulation

The electronic properties of substituents on the phenyl ring can significantly influence the biological response of N-phenylacetamide derivatives. While specific studies on this compound are limited, research on related N-(substituted phenyl)-2-chloroacetamides provides valuable insights into the potential impact of these groups.

In a series of [N-(Substituted phenyl)-2-(3-substituted) sulfamoyl) phenyl)] acetamide (B32628) derivatives developed as anticancer agents, it was observed that compounds bearing electron-donating groups on the phenyl ring generally exhibited more promising anticancer activity than those with electron-withdrawing groups. nih.gov This suggests that increased electron density on the aromatic ring may be favorable for the observed biological activity. For instance, less hindered substitutions like methyl and ethyl groups at the ortho and para positions of the phenyl rings tended to increase anticancer activity across various cell lines. nih.gov

Conversely, in other contexts, electron-withdrawing groups have been shown to be beneficial. For example, in a study of aminomethylene bisphosphonates, the presence of electron-withdrawing substituents on the phenyl ring enhanced the inhibitory activity against human P5C reductase. ijcce.ac.ir This highlights that the optimal electronic nature of the substituent is target-dependent.

The following table summarizes the general influence of electron-donating and electron-withdrawing groups on the activity of related acetamide derivatives.

| Substituent Type | General Effect on Activity (Anticancer) | Example Groups |

| Electron-Donating | Generally Favorable | -CH3, -C2H5, -OCH3 |

| Electron-Withdrawing | Generally Less Favorable | -NO2, -CN, -CF3 |

Positional Isomerism and its Impact on Pharmacological Profile

The position of substituents on the phenyl ring is another critical determinant of the pharmacological profile of N-phenylacetamide derivatives. Studies on N-(substituted phenyl)-2-chloroacetamides have demonstrated that the biological activity can vary significantly with the position of the substituents. nih.gov This variation can affect the molecule's efficacy against different types of pathogens, for instance, leading to greater effectiveness against Gram-negative bacteria compared to Gram-positive bacteria or fungi. nih.gov

For example, in a series of anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, the type of substituent at the 3-position of the anilide moiety was found to be closely linked to the anticonvulsant activity. researchgate.net Specifically, a chloro-substituent at the 3-position of the anilide ring in some derivatives was crucial for their anticonvulsant effects. researchgate.net

The table below illustrates how positional isomerism can affect the activity of substituted acetanilides.

| Compound | Substituent Position | Observed Activity |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 3-chloro | Effective in MES test |

| N-(3-chlorophenyl)-2-morpholino-acetamide | 3-chloro | Showed protection in MES test |

| Other 3-chloroanilides | 3-chloro | Devoid of anticonvulsant activity |

Strategic Scaffold Modifications and Derivative Design

Beyond simple substituent effects, strategic modifications of the core this compound scaffold are essential for developing derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Amide Moiety Modifications and Their Biological Implications

The amide bond is a cornerstone of the this compound structure, contributing significantly to its chemical and biological properties. mdpi.com Modifications of this moiety can have profound biological implications. The amide group is a key structural motif in many biologically active molecules and plays a critical role in modulating physicochemical properties such as solubility, lipophilicity, and metabolic stability. mdpi.com

The amide linkage is crucial for molecular recognition through non-covalent interactions like hydrogen bonding and dipole-dipole interactions, which are vital for enhancing binding affinity and specificity towards biological targets. mdpi.com Research on amide-linked chalcone (B49325) derivatives has shown that the amide linker can be more beneficial for inhibitory activity against certain targets compared to an ester function. irejournals.com

Phenyl Ring Substitutions for Enhanced Potency and Selectivity

Systematic substitution on the phenyl ring is a classical medicinal chemistry strategy to enhance the potency and selectivity of a lead compound. In the context of N-phenylacetamide derivatives, diverse moieties with different electronic and steric features have been substituted on the phenyl ring to probe the structure-activity relationships. acs.org

For instance, in a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, substituting the phenyl ring with various groups was performed to elucidate the SAR for anticancer activity. acs.org It was found that an ortho-chloro moiety on the phenyl ring resulted in the most active derivative against HeLa cells. acs.org

The following table provides examples of phenyl ring substitutions and their impact on the anticancer activity of a related acetamide series.

| Phenyl Ring Substituent | Cell Line | IC50 (µM) |

| 2-Cl | HeLa | 1.3 ± 0.14 |

| Unsubstituted | HeLa | > 10 |

| 4-CH3 | HeLa | > 10 |

Integration of Heterocyclic Rings and Their Contributions to Activity

The incorporation of heterocyclic rings into the this compound scaffold represents a powerful strategy to modulate biological activity and introduce novel pharmacological properties. Heterocyclic structures can alter the molecule's shape, polarity, and hydrogen bonding capacity, leading to improved interactions with biological targets.

For example, the 1,3-thiazole ring is a well-known pharmacophore found in various drugs with diverse activities, including antibacterial, antifungal, antiviral, and anticancer effects. mdpi.com The integration of a 1,3-thiazole moiety into acetamide derivatives has been shown to yield compounds with significant cytotoxic activity against cancer cell lines. acs.org Similarly, the introduction of a benzimidazole (B57391) ring, another privileged heterocyclic system in medicinal chemistry, into acetamide derivatives has led to the development of potent anthelmintic agents. ijpsr.info

The synthesis of derivatives containing a quinazoline (B50416) nucleus attached to an acetamide group has also been explored, resulting in compounds with notable antimicrobial activity. nih.gov The strategic combination of the acetamide core with various heterocyclic systems, such as thienopyridines, has also been investigated to create novel bioactive compounds. acs.org

| Heterocyclic Ring | Associated Biological Activity |

| 1,3-Thiazole | Anticancer, Antibacterial, Antifungal, Antiviral |

| Benzimidazole | Anthelmintic, Antifungal, Anti-HIV |

| Quinazoline | Antimicrobial |

| Thienopyridine | Bone Anabolic Agents |

Pharmacophore Modeling and Lead Optimization Strategies for Novel Analogs

The rational design of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. For this compound, these efforts are guided by an understanding of its key chemical features and how they might interact with biological targets.

Pharmacophore Model Development

A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For this compound, a hypothetical pharmacophore model can be constructed based on its constituent parts: the substituted phenyl ring and the acetamide moiety.

Key pharmacophoric features likely include:

Aromatic Ring: The 2-chloro-5-aminophenyl group can participate in various interactions, including hydrophobic and π-π stacking with aromatic residues in a target's binding site.

Hydrogen Bond Acceptors: The carbonyl oxygen of the acetamide group and the nitrogen of the amino group are potential hydrogen bond acceptors.

Hydrogen Bond Donors: The amino group and the amide N-H group can act as hydrogen bond donors.

Studies on related N-phenyl-2,2-dichloroacetamide analogues as potential anticancer agents have utilized 2D and 3D Quantitative Structure-Activity Relationship (QSAR) studies to optimize the pharmacophore for inhibiting enzymes like Pyruvate Dehydrogenase Kinase (PDK). researchgate.net Similarly, for phenylacetamide derivatives with antidepressant activity, a pharmacophore model (DHHR: one donor, two hydrophobic, and one aromatic feature) was developed and validated through molecular docking studies against the MAO-A receptor. nih.gov These examples highlight the importance of identifying and validating a pharmacophore model for guiding the design of novel analogs.

Lead Optimization Strategies

Lead optimization is the process of refining a promising compound (a "lead") to enhance its desired properties. nih.gov For this compound, several strategies can be employed to generate novel analogs with potentially improved biological activity.

Applications in Advanced Chemical Research and Development

Utility as a Synthon in Complex Organic Molecule Synthesis

In the realm of organic synthesis, N-(5-amino-2-chlorophenyl)acetamide serves as a crucial synthon, or synthetic building block, for the construction of complex heterocyclic structures. Its bifunctional nature, possessing both a reactive amino group and an acetamido group on a chlorinated benzene (B151609) ring, allows for a variety of chemical transformations.

One of the most significant applications of this compound and its close analogs is in the synthesis of benzodiazepines, a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The o-phenylenediamine (B120857) moiety within this compound is a key precursor for forming the seven-membered diazepine (B8756704) ring. For instance, derivatives like 2-chloroacetamido-5-chlorobenzophenone are synthesized as intermediates in multi-step pathways to produce pharmaceutically important 1,4-benzodiazepines. actascientific.com The general strategy involves the condensation of an o-phenylenediamine derivative with a ketone, often facilitated by an acid catalyst, to yield the benzodiazepine (B76468) scaffold. nih.gov Research has demonstrated that catalysts like H-MCM-22 can efficiently promote this condensation under mild, room-temperature conditions, leading to high yields of various 1,5-benzodiazepine derivatives. nih.gov

Furthermore, the chloroacetamide functionality present in related structures is a versatile handle for synthesizing other heterocyclic systems. For example, compounds like 2-chloro-N-p-tolylacetamide have been used as starting materials to create thiazole (B1198619) and β-lactam derivatives through reactions with reagents like thiosemicarbazide (B42300) and subsequent cyclization. researchgate.net This highlights the potential of the acetamide (B32628) portion of this compound to be modified for the assembly of diverse molecular architectures. The synthesis of quinazolines is another area where o-phenylenediamine precursors are vital. nih.gov

The table below summarizes the key reactive features of this compound and the complex molecules that can be synthesized from it.

| Reactive Feature of Synthon | Target Complex Molecule Class | Relevant Synthetic Reaction |

| o-Phenylenediamine Core | Benzodiazepines | Condensation with ketones |

| o-Phenylenediamine Core | Quinazolines | Condensation with C1-C2 reagents |

| Chloroacetamide Moiety | Thiazoles, β-lactams | Reaction with thiourea/thiosemicarbazide followed by cyclization |

This table illustrates the synthetic utility of the core structures found in this compound for building complex heterocyclic compounds.

Role in Medicinal Chemistry Lead Compound Identification and Development

The structural framework of this compound is a recurring motif in molecules designed for therapeutic purposes. In medicinal chemistry, it serves as a valuable scaffold for the identification and development of lead compounds with a range of biological activities. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Derivatives of N-phenylacetamide have demonstrated significant potential as antimicrobial agents. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that these compounds possess bactericidal and fungicidal effects. nih.gov For example, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives were synthesized and evaluated for their antibacterial activity against several bacterial strains, showing moderate to high efficacy. irejournals.com

Beyond antimicrobial applications, the acetamide scaffold is prominent in the development of anticancer agents. Researchers have synthesized and tested various 1,3-thiazole derivatives containing a phenylacetamide moiety for their cytotoxic effects against cancer cell lines. ijcce.ac.irresearchgate.net In one study, a compound with an ortho-chlorine on the phenyl ring was found to be the most active derivative against HeLa cervical cancer cells. ijcce.ac.ir These findings suggest that the N-(phenyl)acetamide structure is a promising starting point for designing new anticancer drugs. The mechanism of action for some of these compounds is believed to involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species within cancer cells. ijcce.ac.ir The related compound, 2-amino-2-(4-chlorophenyl)acetamide, has also been investigated for its anti-inflammatory and anticonvulsant properties.

The table below presents research findings on the biological activities of compounds structurally related to this compound.

| Compound Class | Biological Activity Investigated | Example Finding | Reference |

| 2-Amino-N-(p-chlorophenyl) acetamide derivatives | Antibacterial | Moderate to high activity against various bacterial strains. | irejournals.com |

| N-(Substituted phenyl)-2-chloroacetamides | Antimicrobial | Compounds showed bactericidal and fungicidal effects. | nih.gov |

| N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide derivatives | Anticancer | Demonstrated potent cytotoxic activity against HeLa and U87 cancer cell lines. | ijcce.ac.ir |

| Thiazole derivatives of N-phenylacetamide | Anticancer, Antimicrobial | Active compounds showed potential as lead compounds for rational drug design. | researchgate.net |

This interactive table summarizes the diverse biological activities exhibited by derivatives of the core N-phenylacetamide structure, highlighting its importance in medicinal chemistry.

Exploration in Materials Science for Functional Property Development

In the field of materials science, the chemical structure of this compound makes it a valuable precursor for the synthesis of functional materials, particularly dyes. The presence of a primary aromatic amino group allows it to function as a diazo component in the production of azo dyes.

The general synthetic route to these dyes involves:

Diazotization : The primary amino group (-NH2) of this compound is converted into a diazonium salt (-N2+Cl−) by treating it with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.

Coupling : The resulting diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or another aromatic amine) to form the final azo dye molecule. The acetamide group and the chlorine atom on the phenyl ring of the original molecule act as modifiers, influencing the final color and properties of the dye.

The properties of the resulting dyes are outlined in the table below.

| Property | Description | Significance in Materials Science |

| Color | The specific color is determined by the overall chromophore system created by the azo bond and the aromatic rings with their substituents. | Provides a wide palette of colors for textile and other material applications. |

| Fastness | High resistance of the color to fading or running when exposed to washing, rubbing, light, and sublimation. | Ensures durability and longevity of the color on the dyed material. |

| Affinity | Strong affinity for hydrophobic fibers such as polyester (B1180765) and nylon. | Enables effective and permanent dyeing of synthetic textiles. |

This table details the functional properties of azo dyes derived from acetamide-containing precursors, demonstrating their application in materials science.

Q & A

Q. What are the optimized synthetic routes for N-(5-amino-2-chlorophenyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step process:

Amination : Starting with 2-chloro-5-nitrophenylacetamide, catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine .

Protection/Deprotection : Intermediate steps may require protecting the amino group (e.g., acetylation) to avoid side reactions during coupling .

- Critical Parameters :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography .

- Temperature Control : Exothermic reactions (e.g., nitration) require cooling to prevent decomposition .

- Analytical Validation : Monitor progress via TLC and confirm purity using HPLC (>95%) and ¹H/¹³C NMR .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H NMR : The aromatic region (δ 6.5–7.5 ppm) shows splitting patterns for chloro and amino substituents. The acetamide proton appears as a singlet (~δ 2.1 ppm) .

- FTIR : Confirm the presence of N-H (3300–3500 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches .

- Crystallography : For single-crystal X-ray diffraction, use SHELXL for refinement. Key parameters include R-factor (<0.05) and thermal displacement metrics .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations :

- HOMO-LUMO Analysis : Gaussian 09 with B3LYP/6-311+G(d,p) basis set predicts charge transfer interactions. Lower HOMO-LUMO gaps (~4.5 eV) correlate with higher reactivity .

- MESP Mapping : Identifies nucleophilic (amino group) and electrophilic (chloro group) sites for reaction design .

- Molecular Docking : Use AutoDock Vina to simulate binding affinities with biological targets (e.g., enzymes), validating with in vitro assays .

Q. How can contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Perform IC₅₀ assays (e.g., MTT for cytotoxicity) to distinguish therapeutic vs. toxic thresholds .

- Mechanistic Studies :

- Enzyme Inhibition : Compare MIC values against Gram-positive/negative bacteria with enzyme kinetics (e.g., dihydrofolate reductase inhibition) .

- Selectivity Index : Calculate ratios (e.g., IC₅₀ for mammalian cells vs. pathogens) to assess specificity .

- Structural Modifications : Introduce substituents (e.g., methoxy groups) to reduce off-target interactions .

Q. What strategies are effective for resolving regioselectivity challenges in derivatizing this compound?

- Methodological Answer :

- Directing Groups : Use the amino group as a directing agent in electrophilic substitution (e.g., bromination at the para position) .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalyst and anhydrous conditions .

- Kinetic vs. Thermodynamic Control : Adjust temperature (e.g., 0°C for kinetic products) and solvent polarity to favor desired isomers .

Q. How do steric and electronic effects of substituents influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation Studies :

- Acidic Conditions (pH <3) : Protonation of the amino group increases solubility but may hydrolyze the acetamide bond .

- Basic Conditions (pH >10) : Dechlorination via nucleophilic aromatic substitution is observed; monitor via LC-MS .

- Accelerated Stability Testing : Use Arrhenius plots (40–60°C) to predict shelf-life and identify degradation products .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, ethanol, and buffer solutions (pH 1–12) using nephelometry .

- Co-Solvency Approach : Use water-miscible solvents (e.g., PEG 400) to enhance solubility for biological assays .

- Thermodynamic Solubility vs. Kinetic Solubility : Differentiate via shake-flask (equilibrium) vs. UV-based (kinetic) methods .

Advanced Methodological Design

Q. What in silico and in vitro methods are recommended for evaluating the compound’s pharmacokinetic profile?

- Methodological Answer :

- ADMET Prediction : Use SwissADME to estimate logP (~2.3), BBB permeability, and CYP450 interactions .

- Permeability Assays : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via HRMS to detect phase I/II metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.